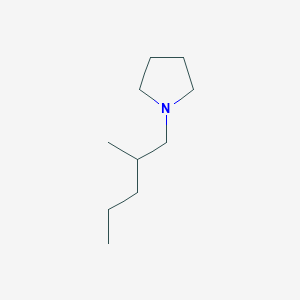
1-(2-methylpentyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpentyl)pyrrolidine, also known as N-Methyl-2-pyrrolidone (NMP), is a versatile organic compound with a wide range of applications. It is a colorless, hygroscopic, and water-soluble liquid with a mild odor. NMP is used in a variety of industries, such as pharmaceuticals, cosmetics, and electronics, due to its unique properties. NMP is also used as a solvent in the synthesis of other compounds.
作用機序
NMP is a non-polar solvent, which means that it is capable of solubilizing a variety of organic compounds. It has a high dielectric constant, which allows it to interact with polar molecules, such as proteins and nucleic acids. NMP also has a low vapor pressure, which makes it an ideal solvent for a variety of applications.
Biochemical and Physiological Effects
NMP has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the activity of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. NMP has also been shown to have an effect on the activity of proteins involved in cell signaling pathways, such as the MAPK pathway. NMP has also been shown to affect the activity of transcription factors, such as NF-κB, which is involved in the regulation of gene expression.
実験室実験の利点と制限
NMP has several advantages for use in laboratory experiments. It is a non-toxic, non-flammable, and non-volatile solvent, which makes it safe to use in the laboratory. It is also a relatively inexpensive solvent, which makes it an attractive choice for many applications. However, NMP is not miscible with water, which can limit its use in some experiments. Additionally, NMP is hygroscopic, which means that it can easily absorb moisture from the air, which can affect the results of experiments.
将来の方向性
NMP has a wide range of potential applications, and there are many potential future directions for research. For example, NMP could be used in the development of new drug delivery systems, as a solvent for the synthesis of organic compounds, or as a medium for enzymatic reactions. Additionally, NMP could be used in the preparation of nanoparticles, in the extraction of proteins and other biomolecules, or in the purification of proteins. Finally, NMP could be used to study the biochemical and physiological effects of other compounds, such as drugs or environmental pollutants.
合成法
NMP can be synthesized by the reaction of 2-methylpentanal with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds in two steps. First, the aldehyde is converted to the corresponding oxime, and then the oxime is hydrolyzed to the desired product. The reaction can be carried out in either aqueous or organic media. The reaction is usually carried out at temperatures ranging from 0-100°C, and the reaction time can vary from several minutes to several hours, depending on the reaction conditions.
科学的研究の応用
NMP has been extensively studied for its potential use in a variety of scientific applications. It has been used as a solvent in the synthesis of organic compounds and as a medium for enzymatic reactions. NMP has also been used in the production of polymers, in the extraction of proteins and other biomolecules, and in the purification of proteins. NMP has also been used in the preparation of nanoparticles and in the separation of proteins by size-exclusion chromatography.
特性
IUPAC Name |
1-(2-methylpentyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-6-10(2)9-11-7-4-5-8-11/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQVKKWEXFEXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CN1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpentyl)pyrrolidine | |
CAS RN |
1865275-60-0 |
Source


|
| Record name | 1-(2-methylpentyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

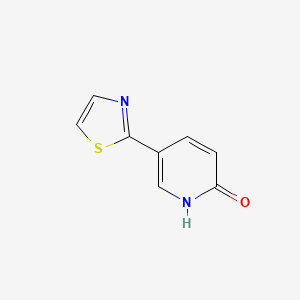
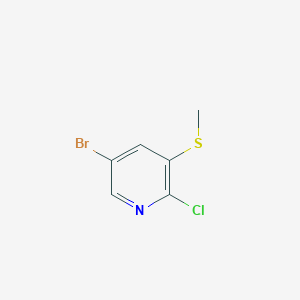
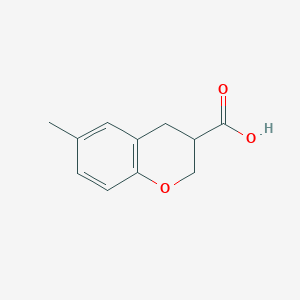


![2-azabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B6598091.png)
![bicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B6598092.png)
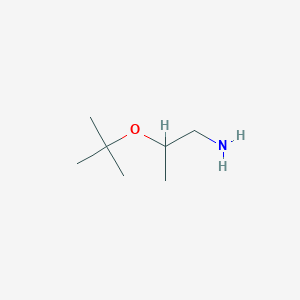
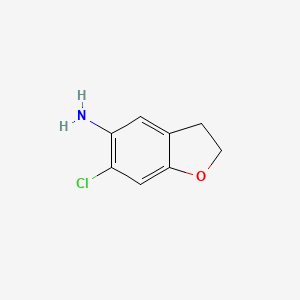
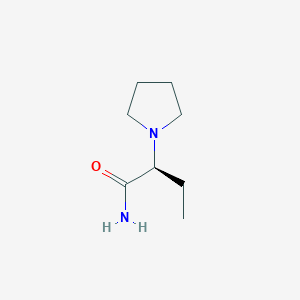
![11-(4-chloro-2,6-dimethylphenyl)-12-hydroxy-1,4-dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradec-11-en-10-one](/img/structure/B6598133.png)
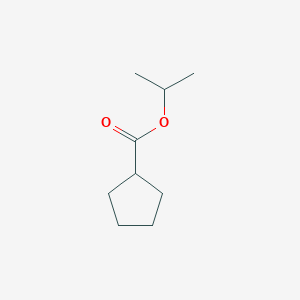
![(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6598157.png)
